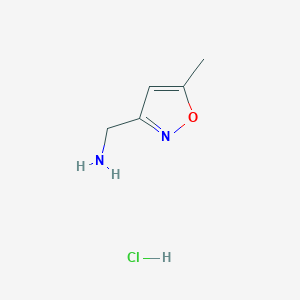

(5-Methylisoxazol-3-YL)methanamine hydrochloride

Description

BenchChem offers high-quality (5-Methylisoxazol-3-YL)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylisoxazol-3-YL)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPVDXJVBWNBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (5-Methylisoxazol-3-YL)methanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylisoxazol-3-YL)methanamine Hydrochloride (HCl) is a heterocyclic amine of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its application in pharmaceutical development, influencing key parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the available physicochemical data for (5-Methylisoxazol-3-YL)methanamine HCl, alongside detailed experimental protocols for their determination.

Molecular Structure and Identifiers

-

Chemical Name: (5-Methylisoxazol-3-YL)methanamine Hydrochloride

-

Molecular Formula: C₅H₉ClN₂O[1]

-

SMILES Code: NCC1=NOC(C)=C1.[H]Cl[1]

Physicochemical Properties

A summary of the available quantitative physicochemical data for (5-Methylisoxazol-3-YL)methanamine HCl and its corresponding free base is presented below. It is important to note that much of the data for the hydrochloride salt is computationally predicted, while some experimental data is available for the free base, 5-methylisoxazol-3-amine.

Table 1: Summary of Physicochemical Properties

| Property | (5-Methylisoxazol-3-YL)methanamine HCl | 5-Methylisoxazol-3-amine (Free Base) | Data Type |

| Melting Point | No data available | 56 - 60 °C[3] | Experimental |

| Boiling Point | No data available | 194 °C[3] | Experimental |

| Water Solubility | 5.97 mg/mL; 0.0402 mol/L[1] | Very soluble[3] | Calculated (HCl Salt), Descriptive (Free Base) |

| logP (Octanol-Water Partition Coefficient) | 0.45 (Consensus Log Po/w)[1] | 0.46[3] | Calculated |

| pKa | No data available | 11.60 (pKb)[3] | Experimental (pKb of free base) |

| Topological Polar Surface Area (TPSA) | 52.05 Ų[1] | 52.05 Ų | Calculated |

| Hydrogen Bond Donors | 1[1] | 2 | Calculated |

| Hydrogen Bond Acceptors | 3[1] | 3 | Calculated |

| Rotatable Bonds | 1[1] | 1 | Calculated |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amine hydrochlorides like (5-Methylisoxazol-3-YL)methanamine HCl are provided below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: The sample must be completely dry. If the solid is not a fine powder, gently grind it using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be pushed into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample height should be between 2-3 mm for accurate results.[4]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat rapidly to about 20°C below the expected temperature.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

-

-

Replicate Measurements: For accuracy, at least two measurements should be performed.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of (5-Methylisoxazol-3-YL)methanamine HCl and dissolve it in a known volume of deionized water. A cosolvent like methanol or acetonitrile may be used if solubility is low.[5]

-

Titration Setup:

-

Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

-

Titration:

-

Slowly add the standardized titrant (NaOH solution for an amine hydrochloride) in small, precise increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[6]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[6]

-

Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to more accurately determine the equivalence point.

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Apparatus:

-

Shaking incubator or orbital shaker

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of (5-Methylisoxazol-3-YL)methanamine HCl to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial to ensure saturation.[8]

-

Equilibration:

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant.

-

Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the equilibrium solubility.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound like (5-Methylisoxazol-3-YL)methanamine HCl.

Caption: Workflow for physicochemical property determination.

Conclusion

This technical guide has summarized the currently available physicochemical data for (5-Methylisoxazol-3-YL)methanamine HCl and provided detailed, standardized protocols for the experimental determination of its melting point, pKa, and aqueous solubility. While experimental data for the hydrochloride salt is limited, the provided computational data and the experimental values for the free base serve as a valuable starting point for research and development activities. The outlined experimental workflows provide a robust framework for generating the precise and reliable data necessary for informed decision-making in the drug development process.

References

- 1. CAS:1050590-34-5, 5-甲基-3-异恶唑甲胺盐酸盐-毕得医药 [bidepharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. enamine.net [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (5-Methylisoxazol-3-YL)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Methylisoxazol-3-YL)methanamine hydrochloride. Due to the limited availability of directly published experimental spectra for this specific salt, this guide synthesizes data from analogous structures and established principles of NMR spectroscopy to offer a robust interpretation for researchers in drug discovery and development.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for (5-Methylisoxazol-3-YL)methanamine hydrochloride. These predictions are based on the analysis of the free base, related isoxazole derivatives, and the known effects of protonation on the NMR spectra of amines.

Table 1: Predicted ¹H NMR Data for (5-Methylisoxazol-3-YL)methanamine Hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 (isoxazole) | ~6.4 | Singlet (s) | - | 1H |

| CH₂ (aminomethyl) | ~4.2 | Singlet (s) | - | 2H |

| CH₃ (methyl) | ~2.5 | Singlet (s) | - | 3H |

| NH₃⁺ (ammonium) | ~8.5 | Broad Singlet (br s) | - | 3H |

Table 2: Predicted ¹³C NMR Data for (5-Methylisoxazol-3-YL)methanamine Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 (isoxazole) | ~162 |

| C4 (isoxazole) | ~103 |

| C5 (isoxazole) | ~170 |

| CH₂ (aminomethyl) | ~35 |

| CH₃ (methyl) | ~12 |

Experimental Protocols

The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (5-Methylisoxazol-3-YL)methanamine hydrochloride.

Sample Preparation

-

Solvent Selection: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended solvents due to the polarity of the hydrochloride salt.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing:

-

Apply a line broadening factor of 0.3 Hz.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

¹³C NMR Spectroscopy

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

-

Processing:

-

Apply a line broadening factor of 1-2 Hz.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the solvent signal or TMS.

-

Structural and Spectral Correlation

The following diagram illustrates the logical relationship between the molecular structure of (5-Methylisoxazol-3-YL)methanamine hydrochloride and its predicted NMR spectral data, highlighting the key chemical environments.

Caption: Correlation of molecular structure with predicted NMR signals.

An In-depth Technical Guide to the Mass Spectrometry Analysis of (5-Methylisoxazol-3-YL)methanamine Hydrochloride

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (5-Methylisoxazol-3-YL)methanamine hydrochloride, a compound of interest to researchers and professionals in drug development. Due to the limited availability of specific experimental data for this molecule in public literature, this document outlines a robust, generalized experimental protocol and a theoretical fragmentation pathway based on established principles of mass spectrometry and the known behavior of related chemical structures.

Compound Profile

(5-Methylisoxazol-3-YL)methanamine is a small organic molecule featuring a methyl-substituted isoxazole ring linked to a methanamine group. The hydrochloride salt is often used to improve its solubility and stability.

| Property | Value |

| Chemical Formula | C₅H₉ClN₂O |

| Molecular Weight | 148.60 g/mol |

| Monoisotopic Mass | 148.04034 Da |

| Structure | A 5-methylisoxazole ring connected at the 3-position to a methanamine group, as a hydrochloride salt. |

Experimental Protocols

A successful mass spectrometry analysis of (5-Methylisoxazol-3-YL)methanamine hydrochloride necessitates meticulous sample preparation and optimized instrumental parameters. The following protocol describes a standard approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and powerful technique for the analysis of small molecules in complex matrices.[1][2][3]

2.1. Sample Preparation

The primary goal of sample preparation is to extract the analyte of interest from its matrix, remove interfering substances, and ensure compatibility with the LC-MS/MS system.[3]

-

Standard Solution Preparation:

-

Accurately weigh a reference standard of (5-Methylisoxazol-3-YL)methanamine hydrochloride.

-

Dissolve in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards and quality control samples.

-

-

Biological Matrix Sample Preparation (e.g., Plasma):

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing an internal standard. This method is simple and effective for removing the bulk of proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

-

2.2. Liquid Chromatography (LC) Parameters

Chromatographic separation is crucial for resolving the analyte from matrix components and potential isomers.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 95-5% B; 12-15 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

2.3. Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

Predicted Fragmentation Pattern

In the absence of experimental spectra for (5-Methylisoxazol-3-YL)methanamine hydrochloride, a theoretical fragmentation pathway can be proposed. Upon positive electrospray ionization, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₅H₈N₂O). Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing structural information.

Predicted Precursor and Product Ions for MRM Analysis:

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Fragment Identity |

| 113.07 | 96.04 | Loss of NH₃ (ammonia) |

| 113.07 | 83.05 | Cleavage of the C-C bond between the ring and the aminomethyl group |

| 113.07 | 68.05 | Further fragmentation of the isoxazole ring |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of (5-Methylisoxazol-3-YL)methanamine hydrochloride.

Predicted Fragmentation Pathway

This diagram shows the predicted fragmentation of the protonated (5-Methylisoxazol-3-YL)methanamine molecule.

Data Analysis and Interpretation

The data acquired from the LC-MS/MS analysis would be processed using appropriate software.

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve.

-

Identification: The identity of the compound is confirmed by comparing its retention time and the ratio of its product ion intensities with those of a known reference standard. For accurate mass measurements, the elemental composition can be confirmed if the mass accuracy is better than 5 ppm.[4]

Conclusion

While specific experimental data for the mass spectrometric analysis of (5-Methylisoxazol-3-YL)methanamine hydrochloride is not widely published, this guide provides a comprehensive framework for its analysis. The proposed LC-MS/MS method, coupled with the predicted fragmentation pattern, offers a solid starting point for researchers in method development and for the quantitative analysis of this compound in various matrices. The key to a successful analysis lies in careful sample preparation, optimization of instrumental parameters, and the use of appropriate reference standards for confirmation.

References

The Diverse Biological Activities of 5-Methylisoxazole Derivatives: A Technical Guide

The 5-methylisoxazole scaffold is a prominent five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents.[1][2] Derivatives of 5-methylisoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[3][4][5][6] This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action for researchers, scientists, and drug development professionals.

Anticancer Activity

Several 5-methylisoxazole derivatives have been identified as potent anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[4][7] The mechanism of action for some of these compounds involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest.[4]

Quantitative Anticancer Data

| Compound | Cell Line | Activity | Reference |

| 5l - 5o (isoxazole-piperazine hybrids) | Huh7, Mahlavu (Liver), MCF-7 (Breast) | IC50: 0.3–3.7 µM | [4] |

| 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 (Breast) | IC50: 2.63 µM | [8] |

| 5 (3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 (Breast) | IC50: 3.09 µM | [8] |

| DG6 (Diosgenin derivative) | MDA-MB-468, MCF-7 (Breast) | IC50: 6.25 µg/mL, 6.81 µg/mL | [8] |

| 3d, 3i, 3k, 3m (quinazoline derivatives) | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | Good to excellent activity | [9] |

| 4e (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | SNB-75 (CNS) | 41.25% Growth Inhibition | [10] |

| 4i (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | SNB-75 (CNS), UO-31 (Renal), CCRF-CEM (Leukemia) | 38.94%, 30.14%, 26.92% Growth Inhibition | [10] |

Experimental Protocols

MTT Cytotoxicity Assay: The in vitro anticancer activity of 5-methylisoxazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

-

Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).[4]

-

MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Signaling Pathway for Anticancer Activity

Certain isoxazole-piperazine hybrids induce apoptosis and cell cycle arrest in liver cancer cells by modulating the Akt/p53 signaling pathway. The process is initiated by the generation of oxidative stress.[4]

Caption: Proposed mechanism of anticancer action for select isoxazole derivatives.[4]

Antimicrobial Activity

Derivatives of 5-methylisoxazole have shown significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[3][12]

Quantitative Antimicrobial Data

| Compound Class | Microorganism | Activity (MIC) | Reference |

| 5-methylisoxazole-3-carboxamides (9, 13) | Bacillus subtilis | 6.25 µM | [6] |

| 5-methylisoxazole-3-carboxamides (19, 20) | Escherichia coli | 6.25 µM | [6] |

| 1,3,4-Oxadiazole derivatives (19) | E. coli, S. aureus, B. subtilis | Moderate to good activity | [13] |

| 5-methylisoxazole-4-carboxylic oxime esters (5g) | Botrytis cinerea | EC50: 1.95 µg/mL | [12] |

| 1,3,5-triazinane-2-thiones (6a-h) | B. subtilis, S. aureus, P. aeruginosa | Potent activity at 100 µg/mL | [3] |

Experimental Protocols

Broth Microdilution Method (for MIC determination): The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a standardized concentration.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[6][14]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Analgesic Activity

The isoxazole nucleus is a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs).[5] Many 5-methylisoxazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, often targeting cyclooxygenase (COX) enzymes.[15][16]

Quantitative Anti-inflammatory & Analgesic Data

| Compound | Assay | Activity | Reference |

| 4d, 4f (Sulfamethoxazole derivatives) | Acetic acid-induced writhing (Analgesic) | 58.33% & 57.76% pain inhibition (50 mg/kg) | [15] |

| 5b, 5c, 5d (2-(isoxazol-5-yl) phenyl sulfonates) | Carrageenan-induced paw edema (Anti-inflammatory) | Significant activity vs. Indomethacin | [5] |

| 5b, 5c, 5d (3,4-diphenylisoxazole derivatives) | Carrageenan-induced paw edema (Anti-inflammatory) | 75.68%, 74.48%, 71.86% edema inhibition (2h) | [16] |

| R3 (Isoxazole derivative) | 5-LOX Inhibition | IC50: 0.46 µM | [17] |

| R3 (Isoxazole derivative) | COX-2 Inhibition | IC50: 0.84 µM | [17] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents: This is a standard in vivo model to screen for acute anti-inflammatory activity.

-

Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., diclofenac sodium), and test groups.[16]

-

Compound Administration: The test compounds and standard drug are administered orally or via intraperitoneal injection. The control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3 hours) after the carrageenan injection.[16][18]

-

Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume of the treated groups with the control group.[5]

Other Biological Activities

Antitubercular Activity

5-Methylisoxazole-3-carboxamide derivatives have been evaluated for their activity against Mycobacterium tuberculosis H37Rv.

-

Experimental Protocol: The antitubercular activity is determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay measures the metabolic activity of the bacteria. A blue to pink color change indicates bacterial growth, while the absence of a color change indicates inhibition.[6]

-

Quantitative Data: Compounds 10 and 14 showed significant activity with a MIC of 3.125 µM, while compounds 9 and 13 had a MIC of 6.25 µM.[6]

Carbonic Anhydrase Inhibition

Certain 5-methylisoxazole-4-carboxamide derivatives have been identified as inhibitors of the carbonic anhydrase (CA) enzyme.

-

Quantitative Data: Compound AC2 showed the most promising inhibitory activity with an IC50 of 112.3 ± 1.6 µM, followed by AC3 with an IC50 of 228.4 ± 2.3 µM.[8]

General Synthesis Approach

A common synthetic route to functionalized 5-methylisoxazole derivatives often starts from commercially available materials like 3-amino-5-methylisoxazole or 5-methylisoxazole-3-carboxylic acid.[3][19] The core is then elaborated through a series of reactions such as condensation, acylation, or cycloaddition to build the final target molecules.

Caption: Generalized synthetic workflow for 5-methylisoxazole derivatives.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. troindia.in [troindia.in]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]

- 10. mdpi.com [mdpi.com]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 16. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

A Comprehensive Review of Synthetic Strategies for 3-Aminomethyl-5-Methylisoxazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among isoxazole-containing compounds, 3-aminomethyl-5-methylisoxazole and its analogs represent a class of molecules with significant therapeutic potential. These compounds often serve as key building blocks in the synthesis of more complex drug candidates, leveraging the isoxazole ring as a bioisostere for other functional groups and the aminomethyl side chain for introducing various pharmacophoric elements. This in-depth technical guide provides a comprehensive literature review of the synthetic methodologies employed to prepare 3-aminomethyl-5-methylisoxazole analogs. It details key experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathways for enhanced clarity.

Core Synthetic Strategies

The synthesis of 3-aminomethyl-5-methylisoxazole analogs can be broadly categorized into two main approaches:

-

Construction of the Isoxazole Ring: These methods involve the formation of the isoxazole core from acyclic precursors, with the aminomethyl side chain or a precursor group already incorporated.

-

Functionalization of a Pre-formed Isoxazole Ring: These strategies commence with a pre-existing 5-methylisoxazole scaffold, which is subsequently elaborated to introduce the aminomethyl group and its derivatives.

This review will delve into specific synthetic routes within these categories, providing detailed experimental procedures and associated data.

I. Synthesis via Isoxazole Ring Formation

A common and versatile method for constructing the isoxazole ring is through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Variations of this approach, along with other cyclization strategies, are detailed below.

From β-Ketonitriles and Hydroxylamine

A reliable method for preparing 3-aminoisoxazoles involves the reaction of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction is highly dependent on the pH and temperature. To favor the formation of the 3-amino isomer, the reaction is typically carried out at a pH between 7 and 8 and at a temperature at or below 45°C.

General Experimental Protocol:

A solution of the appropriate β-ketonitrile and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol, water) is treated with a base (e.g., sodium acetate, sodium carbonate) to adjust the pH. The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 45°C) for several hours. Upon completion, the product is isolated by extraction and purified by crystallization or chromatography.

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Acetylacetonitrile | Hydroxylamine hydrochloride, Sodium acetate | Water, 45°C | 3-Amino-5-methylisoxazole | 85 | [1] |

| 3-Oxo-pentanenitrile | Hydroxylamine hydrochloride, Sodium acetate | Water, 45°C | 3-Amino-5-ethylisoxazole | 82 | [1] |

Logical Workflow for Synthesis of 3-Aminoisoxazoles from β-Ketonitriles:

Caption: Synthesis of 3-aminoisoxazoles from β-ketonitriles.

II. Synthesis via Functionalization of a Pre-formed Isoxazole Ring

This approach offers the advantage of utilizing commercially available or readily synthesized 5-methylisoxazole derivatives as starting materials. Key intermediates in these synthetic routes include 5-methylisoxazole-3-carboxylic acid and 5-methylisoxazole-3-carboxaldehyde.

From 5-Methylisoxazole-3-carboxylic Acid

5-Methylisoxazole-3-carboxylic acid is a versatile intermediate that can be converted to the corresponding carboxamide, which can then be further functionalized.

Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives:

A common route involves the conversion of the carboxylic acid to the acid chloride, followed by reaction with a primary or secondary amine.

General Experimental Protocol:

5-Methylisoxazole-3-carboxylic acid is refluxed with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then dissolved in a suitable solvent (e.g., dichloromethane, THF) and treated with the desired amine in the presence of a base (e.g., pyridine, triethylamine) at room temperature. The product is then isolated and purified.[2]

| Amine | Product | Yield (%) | Reference |

| Aniline | N-phenyl-5-methylisoxazole-3-carboxamide | 85 | [2] |

| 4-Chloroaniline | N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide | 88 | [2] |

| Piperidine | (5-Methylisoxazol-3-yl)(piperidin-1-yl)methanone | 82 | [2] |

Reaction Scheme for Carboxamide Synthesis:

References

An In-depth Technical Guide on the Core Mechanism of Action of (5-Methylisoxazol-3-YL)methanamine hydrochloride

Introduction

(5-Methylisoxazol-3-YL)methanamine, also known as 3-(aminomethyl)-5-methylisoxazole, is a heterocyclic amine.[1][2] While comprehensive data on the hydrochloride salt form is limited, the core molecule is recognized as a metabolite of the isoxazole immunomodulatory drug, Leflunomide.[3][4] This guide delineates the primary and potential secondary mechanisms of action of (5-Methylisoxazol-3-YL)methanamine, drawing from research on its parent compound and structurally similar molecules. The primary mechanism elucidated is through the inhibition of dihydroorotate dehydrogenase (DHODH) by Leflunomide's active metabolite, A77 1726 (teriflunomide). A secondary potential mechanism, owing to its structural similarity to known neuroactive compounds, is the modulation of GABA-A receptors.

Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726 (teriflunomide), in the body.[3][4] The principal mechanism of action of A77 1726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3][5]

By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[3] This has a cytostatic effect on rapidly proliferating cells, such as activated lymphocytes, which are heavily dependent on the de novo pathway for pyrimidine supply.[3][5] This inhibition of lymphocyte proliferation is the basis for Leflunomide's efficacy as a disease-modifying antirheumatic drug (DMARD).[3] The antiproliferative effects of A77 1726 can be reversed by the addition of uridine, confirming the central role of pyrimidine synthesis inhibition.[5][6]

Beyond its effect on pyrimidine synthesis, A77 1726 has been shown to inhibit cyclo-oxygenase (COX)-2 activity and various tyrosine kinases at higher concentrations.[5] It may also induce heme oxygenase-1 (HO-1), which has anti-inflammatory effects.[7]

Signaling Pathway: DHODH Inhibition

Caption: Inhibition of DHODH by the active metabolite of Leflunomide, A77 1726.

Quantitative Data for A77 1726 (Teriflunomide)

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Inhibition of Proliferation) | 6 µmol/L | Jurkat T cells | [6] |

| Therapeutic Serum Levels | 75–115 µmol/L | Rheumatoid Arthritis Patients | [5] |

Potential Secondary Mechanism of Action: GABA-A Receptor Agonism

(5-Methylisoxazol-3-YL)methanamine is structurally related to known GABA-A receptor agonists, such as muscimol.[8] The GABA-A receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[9][10]

GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ).[9][11] The specific subunit composition determines the pharmacological properties of the receptor.[9] Agonists like GABA and muscimol bind to the orthosteric site between the α and β subunits, increasing the frequency of channel opening.[10][11] Given the structural similarities, it is plausible that (5-Methylisoxazol-3-YL)methanamine could act as an agonist at certain GABA-A receptor subtypes, contributing to potential sedative, anxiolytic, or anticonvulsant effects. However, direct experimental evidence and quantitative data for this interaction are currently lacking in the reviewed literature.

Signaling Pathway: GABA-A Receptor Activation

Caption: Putative activation of the GABA-A receptor by (5-Methylisoxazol-3-YL)methanamine.

Experimental Protocols

DHODH Enzyme Inhibition Assay (A Representative Workflow)

This assay measures the ability of a compound to inhibit the activity of the DHODH enzyme.

References

- 1. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 4. medtube.net [medtube.net]

- 5. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscimol - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABAA receptor - Wikipedia [en.wikipedia.org]

Potential Therapeutic Targets of 5-Methylisoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic and steric properties make it a versatile building block for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the key therapeutic targets of 5-methylisoxazole derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Anti-inflammatory and Analgesic Targets

5-Methylisoxazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents, primarily through the inhibition of key enzymes in the arachidonic acid pathway.

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Several studies have explored 5-methylisoxazole derivatives as selective COX-2 inhibitors.

Quantitative Data: COX-2 Inhibition by 5-Methylisoxazole Derivatives

| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | (Reference) | >100 | 0.30 | >333 | [1] |

| Compound 3e | 1,4-benzoxazine derivative | - | 0.57 | 242.4 | [1] |

| Compound 3f | 1,4-benzoxazine derivative | - | 0.61 | 221.3 | [1] |

| Compound 3r | 1,4-benzoxazine derivative | - | 0.72 | 186.8 | [1] |

| Compound 3s | 1,4-benzoxazine derivative | - | 0.68 | 205.1 | [1] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a general representation of a common method used to determine the inhibitory activity of compounds against COX-1 and COX-2.

-

Enzyme and Substrate Preparation:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

Arachidonic acid is used as the substrate.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Test compounds are dissolved in DMSO and serially diluted to various concentrations.

-

The enzyme, test compound, and a cofactor (e.g., hematin) are pre-incubated in a buffer (e.g., Tris-HCl).

-

The reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

The concentration of test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

-

Signaling Pathway: Arachidonic Acid Metabolism

References

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 5-Methylisoxazole Pharmacophores

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazole moiety has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in a wide array of therapeutic agents. Its unique electronic and steric properties contribute to favorable pharmacokinetic and pharmacodynamic profiles, making it a privileged scaffold in drug design. This technical guide provides a comprehensive overview of the discovery, history, and key applications of the 5-methylisoxazole pharmacophore, complete with detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways.

From Sulfa Drugs to Modern Therapeutics: A Historical Perspective

The journey of the 5-methylisoxazole pharmacophore in medicine is intrinsically linked to the evolution of antibacterial and anti-inflammatory drugs. While the isoxazole ring itself was known to chemists, its significance as a key building block for pharmaceuticals became apparent in the mid-20th century.

One of the earliest and most impactful introductions of the 5-methylisoxazole moiety into the clinical setting was with the advent of the sulfonamide antibiotic, sulfamethoxazole , in 1961.[1] This compound demonstrated the ability of the 5-methylisoxazole ring to act as a crucial component in mimicking p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthetase (DHPS) in bacteria and halting folic acid synthesis.

The 1960s also witnessed the development of the isoxazolyl penicillins, a new class of β-lactam antibiotics designed to combat the growing threat of penicillinase-producing Staphylococcus aureus. Oxacillin , synthesized in the early 1960s, and its chlorinated derivatives, cloxacillin and dicloxacillin, featured a 3-phenyl-5-methylisoxazole group.[2] This bulky side chain sterically hindered the action of β-lactamase enzymes, restoring the antibiotic efficacy of the penicillin core.

Later, the 5-methylisoxazole pharmacophore found a prominent role in the development of disease-modifying antirheumatic drugs (DMARDs) with the introduction of leflunomide . This immunomodulatory agent, and its active metabolite teriflunomide, highlighted the isoxazole ring's utility in designing inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3] The inhibition of this pathway curtails the proliferation of activated lymphocytes, which are central to the pathogenesis of autoimmune diseases like rheumatoid arthritis.[3]

Core Synthetic Methodologies and Experimental Protocols

The synthesis of drug molecules containing the 5-methylisoxazole pharmacophore often relies on the construction of key isoxazole-containing intermediates. Below are detailed experimental protocols for the synthesis of foundational molecules that showcase the versatility of this scaffold.

Synthesis of Sulfamethoxazole

The synthesis of sulfamethoxazole typically involves the condensation of 3-amino-5-methylisoxazole with a protected p-aminobenzenesulfonyl chloride, followed by deprotection.

Step 1: Synthesis of N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide

To a solution of 3-amino-5-methylisoxazole in a suitable solvent such as pyridine, p-acetylaminobenzenesulfonyl chloride is added portion-wise at a controlled temperature. The reaction mixture is stirred for several hours until completion.

Step 2: Hydrolysis to Sulfamethoxazole

The resulting N-acetylated intermediate is then hydrolyzed using an aqueous solution of sodium hydroxide.[4] The reaction mixture is heated to 80°C for approximately one hour.[4] After cooling, the pH is adjusted to 6 with acetic acid to precipitate the sulfamethoxazole.[4] The product is then filtered, washed with water, and dried to yield an off-white solid.[4]

Synthesis of Oxacillin

The synthesis of oxacillin involves the acylation of 6-aminopenicillanic acid (6-APA) with 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride.

Step 1: Preparation of 5-Methyl-3-phenyl-4-isoxazolecarbonyl Chloride

5-Methyl-3-phenyl-4-isoxazolecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, in an inert solvent like toluene to yield the corresponding acid chloride.[5]

Step 2: Condensation with 6-Aminopenicillanic Acid (6-APA)

6-APA is dissolved in an aqueous solution containing a base, such as sodium bicarbonate or ammonium hydroxide, to form the corresponding salt.[5][6] The solution of 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride in a suitable organic solvent is then added to the aqueous solution of the 6-APA salt under controlled pH and temperature.[5][6] After the reaction is complete, the oxacillin is extracted and purified. The sodium salt is often prepared by reacting the free acid with a source of sodium ions, such as sodium-2-ethylhexanoate.[5]

Synthesis of Leflunomide

Leflunomide is synthesized through the amidation of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline.

Step 1: Preparation of 5-Methylisoxazole-4-carbonyl Chloride

5-Methylisoxazole-4-carboxylic acid is reacted with thionyl chloride in a solvent like toluene, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce 5-methylisoxazole-4-carbonyl chloride.[3][7]

Step 2: Amidation with 4-(Trifluoromethyl)aniline

The crude 5-methylisoxazole-4-carbonyl chloride is then reacted with 4-(trifluoromethyl)aniline in the presence of a base, such as an alkali metal bicarbonate, in a suitable solvent system which can include water, ethyl acetate, or toluene.[7][8] The leflunomide product precipitates from the reaction mixture and can be isolated by filtration and further purified by recrystallization.[3][9]

Quantitative Bioactivity Data

The 5-methylisoxazole pharmacophore has been incorporated into a multitude of compounds targeting a diverse range of biological targets. The following tables summarize key quantitative bioactivity data for representative molecules.

| Compound | Target | Assay | IC50 / MIC | Reference |

| Sulfamethoxazole | Dihydropteroate Synthetase (DHPS) | Enzyme Inhibition | - | [10] |

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | - | [10] | |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | - | [10] | |

| Oxacillin | Penicillin-Binding Proteins (PBPs) | - | - | [11] |

| Penicillin-resistant S. aureus | Minimum Inhibitory Concentration (MIC) | - | [2] | |

| Leflunomide | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | - | [3] |

| TTI-4 | MCF-7 (Human Breast Cancer Cell Line) | Cell Viability (MTT Assay) | 2.63 µM | [12] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs containing the 5-methylisoxazole pharmacophore are a direct result of their interaction with specific molecular targets and the subsequent modulation of key signaling pathways.

Sulfamethoxazole: Inhibition of Folate Synthesis

Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfamethoxazole blocks the production of dihydropteroate, a precursor to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, and its depletion ultimately leads to the cessation of bacterial growth and replication.

Oxacillin: Disruption of Bacterial Cell Wall Synthesis

Oxacillin, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan.[11] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By acylating the active site of PBPs, oxacillin inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death. The bulky 3-phenyl-5-methylisoxazole side chain protects the β-lactam ring from degradation by penicillinase enzymes.

Leflunomide: Inhibition of Pyrimidine Synthesis

Leflunomide's active metabolite, teriflunomide, is a selective and reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes a key step in the de novo pyrimidine synthesis pathway.[3] By inhibiting DHODH, leflunomide depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases, are particularly dependent on the de novo pathway and are thus more sensitive to the effects of leflunomide. This leads to cell cycle arrest and a reduction in the inflammatory response.

Conclusion

The 5-methylisoxazole pharmacophore has proven to be a remarkably versatile and enduring scaffold in drug discovery. From its early successes in antibacterial and anti-inflammatory agents to its continued exploration in modern therapeutic areas, this heterocyclic core continues to offer medicinal chemists a valuable tool for the design of novel and effective drugs. Its favorable physicochemical properties and synthetic accessibility ensure that the 5-methylisoxazole moiety will remain a prominent feature in the landscape of pharmaceutical sciences for the foreseeable future.

References

- 1. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 2. Oxacillin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]

- 5. OXACILLIN SODIUM synthesis - chemicalbook [chemicalbook.com]

- 6. CN102161668A - Preparation method of oxacillin sodium and oxacillin sodium for injection - Google Patents [patents.google.com]

- 7. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 8. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Oxacillin | Bacterial | 66-79-5 | Invivochem [invivochem.com]

- 12. researchgate.net [researchgate.net]

Navigating the Safety and Toxicity Landscape of (5-Methylisoxazol-3-YL)methanamine hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylisoxazol-3-YL)methanamine hydrochloride, a member of the isoxazole class of compounds, presents a subject of interest within chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its safety and toxicity profile, based on currently available data. Due to the limited specific toxicological data for this compound, this paper also contextualizes its potential safety profile within the broader class of isoxazole derivatives. This guide summarizes key safety information, outlines general experimental protocols for toxicological assessment, and visualizes relevant workflows and potential biological pathways to support further research and development.

Introduction

(5-Methylisoxazol-3-YL)methanamine hydrochloride, identified by the CAS number 1050590-34-5, is a chemical compound with potential applications in various research and development sectors. The isoxazole ring is a key structural motif in numerous biologically active compounds, with derivatives exhibiting a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Understanding the safety and toxicity profile of novel isoxazole derivatives like (5-Methylisoxazol-3-YL)methanamine hydrochloride is paramount for its potential utility and for ensuring safe handling and application.

This guide aims to provide a detailed technical overview of the known safety and toxicity data for (5-Methylisoxazol-3-YL)methanamine hydrochloride, supplemented with information on the broader isoxazole class to address the current data gaps.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (5-Methylisoxazol-3-YL)methanamine hydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 1050590-34-5 | ChemUniverse |

| Molecular Formula | C5H8N2O.ClH | ChemUniverse |

| Molecular Weight | 148.59 g/mol | ChemUniverse |

| Appearance | Off-white solid | Thermo Fisher Scientific |

| Purity | 95% | ChemUniverse |

| Solubility | Water soluble | Thermo Fisher Scientific |

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), (5-Methylisoxazol-3-YL)methanamine hydrochloride is classified with several hazard statements. The following tables summarize the identified hazards and recommended precautionary measures.

Hazard Identification

| Hazard Statement | Classification | Source |

| Harmful if swallowed | Acute Oral Toxicity | Thermo Fisher Scientific |

| Causes skin irritation | Skin Corrosion/Irritation | Thermo Fisher Scientific |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Thermo Fisher Scientific |

| May cause respiratory irritation | Specific target organ toxicity — single exposure | Thermo Fisher Scientific |

First Aid Measures

| Exposure Route | First Aid Recommendation | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | Thermo Fisher Scientific |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | Thermo Fisher Scientific |

| Inhalation | Remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | Thermo Fisher Scientific |

| Ingestion | Clean mouth with water. Get medical attention. | Thermo Fisher Scientific |

Toxicological Data

For the related compound 3-Amino-5-methylisoxazole , no definitive acute toxicity data is available, and it is stated that the chemical, physical, and toxicological properties have not been thoroughly investigated. Another related compound, (5-Methylisoxazol-3-yl)methanol , also lacks acute toxicity information.[7]

The broader class of isoxazole derivatives has been studied for various biological activities, and their toxicity profiles are diverse. Some derivatives have shown low toxicity and good bioactivity at low doses in preclinical studies.[3] In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for some novel isoxazole derivatives have shown favorable pharmacokinetic profiles with no predicted toxicity.[8]

Experimental Protocols for Toxicological Assessment

Given the lack of specific toxicological data for (5-Methylisoxazol-3-YL)methanamine hydrochloride, a general experimental workflow for assessing the toxicity of a novel chemical compound is outlined below. These protocols are based on standard regulatory guidelines.

Acute Toxicity Studies

-

Objective: To determine the short-term adverse effects of a substance following a single exposure.

-

Methodology (based on OECD Guideline 423):

-

Test Animals: Typically rodents (e.g., rats or mice), healthy and of a specific age and weight range.

-

Dosage: A single dose of the test substance is administered via the intended route of exposure (e.g., oral, dermal, inhalation).

-

Procedure: A step-wise procedure is used where a group of animals is dosed at a defined level. The outcome of this first step determines the dose for the next step.

-

Observation: Animals are observed for signs of toxicity and mortality for a defined period (typically 14 days).

-

Data Collection: Observations of clinical signs, body weight changes, and gross pathology at necropsy are recorded. The LD50 value is estimated.

-

Skin Irritation/Corrosion Studies

-

Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology (based on OECD Guideline 404):

-

Test System: Typically albino rabbits.

-

Procedure: A small amount of the test substance is applied to a shaved patch of skin on the animal.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.

-

Eye Irritation/Corrosion Studies

-

Objective: To evaluate the potential of a substance to cause damage to the eye.

-

Methodology (based on OECD Guideline 405):

-

Test System: Typically albino rabbits.

-

Procedure: A small amount of the test substance is instilled into one eye of the animal.

-

Observation: The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

-

Scoring: The severity of the eye reactions is scored to classify the substance.

-

The following diagram illustrates a general workflow for toxicological screening of a new chemical entity.

Potential Mechanism of Action and Signaling Pathways

The specific mechanism of action for (5-Methylisoxazol-3-YL)methanamine hydrochloride has not been elucidated. However, the isoxazole scaffold is known to interact with various biological targets. For instance, some isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[9] Other derivatives have shown potential as anticancer agents by inducing apoptosis or inhibiting key enzymes in cancer signaling pathways.[4][5]

The following diagram illustrates a simplified, hypothetical inflammatory signaling pathway that could be modulated by a bioactive isoxazole derivative. This is a generalized representation and not specific to (5-Methylisoxazol-3-YL)methanamine hydrochloride.

Conclusion

The safety and toxicity profile of (5-Methylisoxazol-3-YL)methanamine hydrochloride is not yet fully characterized. The available data from safety data sheets indicate that it should be handled with care, as it is considered harmful if swallowed and can cause skin and eye irritation. There is a clear need for comprehensive toxicological studies to determine its acute and chronic toxicity, as well as its pharmacokinetic and pharmacodynamic properties. Researchers and drug development professionals should exercise appropriate caution and implement robust safety protocols when working with this compound. The information on the broader class of isoxazole derivatives suggests a wide range of potential biological activities, highlighting the importance of thorough investigation to unlock the potential of compounds like (5-Methylisoxazol-3-YL)methanamine hydrochloride while ensuring their safety.

References

- 1. mdpi.com [mdpi.com]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy N-methyl-1-(3-methylisoxazol-5-yl)methanamine | 401647-22-1 [smolecule.com]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

An In-depth Technical Guide on the Molecular Properties of C5H8N2O.HCl

This guide provides a detailed analysis of the molecular formula and weight of C5H8N2O.HCl, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy integration into research and development workflows.

Compound Identification and Components

The compound is the hydrochloride salt of a molecule with the base formula C5H8N2O. One common name for a compound with the formula C5H8N2O is Deoxythymine[1]. The hydrochloride (HCl) form indicates that the base molecule has been reacted with hydrogen chloride to form a salt, a common practice in pharmaceutical development to improve properties such as solubility and stability.

Molecular Formula and Weight

The combination of the base molecule (C5H8N2O) with hydrogen chloride (HCl) results in a new molecular formula and weight for the resulting salt.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| Base Molecule | C5H8N2O | 112.13[1] |

| Acid | HCl | 36.46[2][3][4] |

| Salt | C5H9ClN2O | 148.59 |

Methodology for Molecular Weight Calculation

The total molecular weight of the salt C5H8N2O.HCl is determined by the summation of the molecular weights of its constituent parts: the base molecule and hydrogen chloride.

-

Base Molecule (C5H8N2O) Molecular Weight: The molecular weight of the base molecule, identified as having the formula C5H8N2O, is 112.13 g/mol [1]. This is calculated by summing the atomic weights of all atoms in the molecule: (5 x Carbon) + (8 x Hydrogen) + (2 x Nitrogen) + (1 x Oxygen).

-

Hydrogen Chloride (HCl) Molecular Weight: The molecular weight of hydrogen chloride is approximately 36.46 g/mol [2][3][4]. This is the sum of the atomic weights of hydrogen and chlorine.

-

Total Molecular Weight of the Salt: The final molecular weight of the salt is the sum of the molecular weights of the base and the acid: 112.13 g/mol + 36.46 g/mol = 148.59 g/mol .

Logical Relationship Diagram

The formation of the salt from its constituent components can be visualized as a straightforward addition reaction.

References

Methodological & Application

Application Notes and Protocols for the Use of (5-Methylisoxazol-3-YL)methanamine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylisoxazol-3-YL)methanamine hydrochloride is a versatile primary amine building block incorporating the 5-methylisoxazole scaffold. This heterocyclic motif is a prominent feature in a wide array of biologically active compounds and approved pharmaceuticals. The isoxazole ring system, being a bioisostere for various functional groups, imparts favorable physicochemical properties such as metabolic stability and improved pharmacokinetic profiles. The primary amine functionality of (5-Methylisoxazol-3-YL)methanamine serves as a key reactive handle for the construction of diverse molecular architectures through common organic transformations, including amide bond formation (acylation), sulfonamide synthesis, urea formation, and reductive amination. These reactions are fundamental in the synthesis of compound libraries for high-throughput screening and the development of novel therapeutic agents.

This document provides detailed protocols for the application of (5-Methylisoxazol-3-YL)methanamine hydrochloride in several key organic synthesis reactions. The methodologies are presented with the aim of providing researchers with practical and reproducible procedures for the synthesis of novel isoxazole-containing derivatives.

Key Applications in Organic Synthesis

The primary amino group of (5-Methylisoxazol-3-YL)methanamine hydrochloride allows for its participation in a variety of nucleophilic reactions. The hydrochloride salt form requires neutralization, typically with a non-nucleophilic base, to liberate the free amine for subsequent reactions. The primary applications of this building block include:

-

Acylation: Formation of amides through reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides to yield sulfonamides, a common functional group in many pharmaceutical agents.

-

Urea Formation: Reaction with isocyanates or other carbamoylating agents to produce substituted ureas.

-

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is subsequently reduced to a secondary or tertiary amine.

These transformations are crucial in medicinal chemistry for generating diverse compound libraries and for the synthesis of targeted drug candidates.

Experimental Protocols

The following sections provide detailed experimental procedures for the utilization of (5-Methylisoxazol-3-YL)methanamine hydrochloride in key synthetic transformations.

General Procedure for Acylation: Synthesis of N-((5-methylisoxazol-3-yl)methyl)amides

This protocol describes a general method for the acylation of (5-Methylisoxazol-3-YL)methanamine hydrochloride with an acyl chloride to form the corresponding amide.

Reaction Scheme:

Application Notes and Protocols for (5-Methylisoxazol-3-YL)methanamine hydrochloride in Drug Discovery

(5-Methylisoxazol-3-YL)methanamine hydrochloride is a versatile heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its isoxazole core is a privileged scaffold, appearing in numerous biologically active compounds. This document outlines the application of this compound as a synthetic intermediate for the discovery of novel therapeutic agents, providing data and protocols for derivatives synthesized from the closely related N-(5-methylisoxazol-3-yl) core structure.

Role as a Synthetic Scaffold

(5-Methylisoxazol-3-YL)methanamine hydrochloride is primarily utilized as a starting material for the synthesis of more complex molecules with a range of pharmacological activities. The primary amine group provides a reactive handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Application in the Development of Analgesic, Anti-inflammatory, and Antioxidant Agents

Derivatives of the N-(5-methylisoxazol-3-yl) scaffold have been investigated for their potential as analgesic, anti-inflammatory, and antioxidant agents. Specifically, a series of N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives have been synthesized and evaluated.[1]

| Compound ID | Analgesic Activity (% Pain Inhibition at 50 mg/kg) | Antioxidant Activity (IC50 µg/µl) | Antibacterial Activity (MIC µg/ml) |

| 4a | - | - | 31.25 (vs. S. aureus, C. albicans, C. neoformans) |

| 4d | 58.33 | 38 ± 1.4 | - |

| 4f | 57.76 | 40 ± 0.59 | - |

| BHT (Standard) | - | 31 ± 0.70 | - |

Data extracted from in vivo and in vitro studies on synthesized sulfamethoxazole derivatives.[1]

Protocol 1: Synthesis of N-(5-methylisoxazol-3-yl)benzenesulfonamide Derivatives

This protocol describes a general procedure for the synthesis of azo-linked N-(5-methylisoxazol-3-yl)benzene sulfonamide derivatives.[1]

-

Diazotization of Sulfamethoxazole: Dissolve sulfamethoxazole in a suitable solvent and cool to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the temperature.

-

Coupling Reaction: In a separate vessel, dissolve the desired phenolic or enolic compound in an alkaline solution.

-

Azo Dye Formation: Slowly add the diazotized sulfamethoxazole solution to the coupling agent solution with constant stirring.

-

Purification: The resulting precipitate is filtered, washed, and recrystallized to yield the final product.

-

Characterization: Confirm the structure of the synthesized compounds using techniques such as FT-IR, ¹H-NMR, and elemental analysis.

Protocol 2: In Vivo Analgesic Activity (Tail-Flick Method)

-

Animal Model: Use Wistar rats or a similar rodent model.

-

Compound Administration: Administer the test compounds orally at a dose of 50 mg/kg body weight.

-

Analgesia Measurement: Measure the tail-flick latency (the time taken for the animal to withdraw its tail from a radiant heat source) at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) post-administration.

-

Data Analysis: Calculate the percentage of pain inhibition based on the increase in tail-flick latency compared to a control group.

Protocol 3: In Vitro Antioxidant Activity (DPPH Assay)

-

Preparation of Solutions: Prepare stock solutions of the test compounds and the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Assay: Mix various concentrations of the test compounds with the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Application in the Development of Antifungal and Anticancer Agents

The isomeric scaffold, (3-methylisoxazol-5-yl)methanamine, has been employed in the synthesis of novel antifungal and anticancer agents, highlighting the potential of the methylisoxazolyl methanamine core in these therapeutic areas.[2]

Antifungal Activity: Derivatives can be screened for their ability to inhibit the growth of various fungal strains.

Protocol 4: Antifungal Susceptibility Testing (Mycelium Growth Rate Method) [2]

-

Culture Preparation: Prepare potato dextrose agar (PDA) plates containing various concentrations of the test compounds.

-

Inoculation: Place a mycelial disc of the test fungus (e.g., Botrytis cinerea or Rhizoctonia cerealis) at the center of each plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days.

-

Measurement: Measure the diameter of the fungal colony daily.

-

Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound.

Anticancer Activity: The cytotoxic effects of synthesized derivatives can be evaluated against various cancer cell lines.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay) [2]

-

Cell Culture: Seed cancer cells (e.g., Panc-1 or Caco-2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Determine the cell viability and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Caption: Synthetic workflow for generating bioactive compounds.

Caption: Iterative drug discovery and development cycle.

References

Application Notes and Protocols for Safe Handling and Storage of (5-Methylisoxazol-3-YL)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and disposal of (5-Methylisoxazol-3-YL)methanamine hydrochloride. The protocols are designed to minimize risks and ensure the integrity of the compound for research and development purposes.

Chemical and Physical Properties

(5-Methylisoxazol-3-YL)methanamine hydrochloride is a heterocyclic amine salt. While specific data for this exact compound is limited, the properties of similar isoxazole and amine hydrochloride compounds provide a basis for safe handling procedures.

Table 1: Physicochemical Data of Structurally Related Compounds

| Property | 3-Amino-5-methylisoxazole | (3-Methylisoxazol-5-yl)methanamine[1][2] | Methanamine hydrochloride[3] |

| Molecular Formula | C4H6N2O | C5H8N2O | CH5N·HCl |

| Molecular Weight | 98.10 g/mol | 112.13 g/mol [1][2] | 67.52 g/mol |

| Appearance | Crystalline | Solid | Off-white solid |

| Melting Point | 59 - 61 °C | Not available | Not available |

| Solubility | Not available | Soluble in water | Soluble in water |

Hazard Identification and Safety Precautions

Based on data for similar compounds, (5-Methylisoxazol-3-YL)methanamine hydrochloride should be handled as a potentially hazardous substance. The primary hazards are associated with inhalation, skin/eye contact, and ingestion.